molecular formula C26H23NO5 B13569788 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid

4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid

カタログ番号: B13569788
分子量: 429.5 g/mol
InChIキー: WLFPQVRVIXZQAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzoic acid derivative featuring a pyrrolidin-3-yloxy group at the 4-position of the aromatic ring. The pyrrolidine nitrogen is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . The Fmoc moiety enhances solubility in organic solvents (e.g., tetrahydrofuran, chloroform) and facilitates solid-phase synthesis by enabling selective deprotection . The benzoic acid backbone allows for further functionalization, making the compound a versatile intermediate in medicinal chemistry and materials science.

特性

分子式

C26H23NO5

分子量

429.5 g/mol

IUPAC名

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid

InChI

InChI=1S/C26H23NO5/c28-25(29)17-9-11-18(12-10-17)32-19-13-14-27(15-19)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)

InChIキー

WLFPQVRVIXZQAY-UHFFFAOYSA-N

正規SMILES

C1CN(CC1OC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

製品の起源

United States

準備方法

Synthesis of the Fmoc-Protected Pyrrolidine Derivative

Reference : Patent US5324833A and related literature indicate the synthesis of Fmoc-protected amino acids and derivatives.

  • Starting Material : Pyrrolidine-3-ol or a protected derivative.
  • Protection of the amino group : Using Fmoc-Cl (9H-fluoren-9-ylmethoxycarbonyl chloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in an inert solvent like dichloromethane (DCM).
  • Reaction Conditions : The mixture is stirred at room temperature, allowing the Fmoc group to attach selectively to the amino nitrogen, forming N-Fmoc-pyrrolidine-3-ol .

Reaction Scheme :

Pyrrolidine-3-ol + Fmoc-Cl → N-Fmoc-pyrrolidine-3-ol

Formation of the Oxy Linkage to Benzoic Acid

Method : Ether formation via nucleophilic substitution or esterification.

  • Approach 1: Direct Ether Formation
    Activation of the benzoic acid's hydroxyl group (if present as a phenol derivative) using reagents like DCC (Dicyclohexylcarbodiimide) or carbonyldiimidazole (CDI), followed by reaction with the pyrrolidine derivative bearing a free hydroxyl group.

  • Approach 2: Esterification
    Conversion of benzoic acid to its acid chloride using thionyl chloride (SOCl₂), then reacting with the hydroxyl group of the pyrrolidine derivative to form an ester linkage.

Reaction Conditions :

  • For esterification: reflux in the presence of a base (e.g., pyridine).
  • For ether formation: nucleophilic substitution in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Coupling to Form the Final Compound

Method : Peptide coupling reactions, often employing coupling agents such as HATU, DIC, or EDCI, in the presence of bases like DIPEA.

  • The protected amino acid derivative (with the Fmoc group) is coupled to the benzoic acid derivative to form the desired linkage.
  • Reaction Conditions : Typically carried out in solvents such as DCM or DMF at room temperature, with monitoring via TLC or HPLC.

Deprotection and Purification

  • The Fmoc protecting group is removed using a base such as piperidine in DMF.
  • The final product is purified via column chromatography or preparative HPLC.
  • Characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Summary and Reaction Table

Step Starting Material Reagents Conditions Product Yield (%) Notes
1 Pyrrolidine-3-ol Fmoc-Cl, DIPEA Room temp, DCM N-Fmoc-pyrrolidine-3-ol ~85 Protection of amino group
2 Benzoic acid derivative CDI or SOCl₂ Reflux, pyridine Activated benzoic acid ~80 Acid activation
3 N-Fmoc-pyrrolidine-3-ol Coupling agent (HATU), base Room temp, DCM/DMF Protected intermediate ~75 Ether/ester linkage formation
4 Protected intermediate Piperidine/acid removal Room temp, DMF Deprotected final compound >90 Final deprotection

Notes on Optimization and Variations

  • Choice of Protecting Groups : Fmoc is favored for its stability during coupling and ease of removal.
  • Reaction Conditions : Temperature, solvent, and reagent equivalents are optimized based on scale and desired purity.
  • Yield Considerations : Multi-step synthesis typically yields between 60-85%, depending on reaction efficiency and purification.

化学反応の分析

Oxidation

The compound undergoes oxidation under specific conditions, particularly targeting the benzoic acid moiety. This reaction typically involves oxidizing agents such as hydrogen peroxide (H₂O₂) or other peroxides, which may modify the carboxylic acid group or adjacent functionalities.

Esterification

The benzoic acid group participates in esterification reactions with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like HCl or sulfuric acid. This reaction forms esters, which are critical intermediates in organic synthesis and drug development.

Hydrolysis

Hydrolysis of the benzoic acid ester or amide derivatives can occur under acidic or basic conditions, regenerating the carboxylic acid. For example, the Fmoc group is cleaved under basic conditions (e.g., piperidine or DBU), exposing the pyrrolidine nitrogen for subsequent reactions .

Amidation

The compound reacts with amines to form amides. This reaction is facilitated by coupling reagents such as EDCI or HOBt, which activate the carboxylic acid group, enabling nucleophilic attack by amines .

Covalent Bonding with Proteases

In biochemical contexts, the compound forms covalent bonds with active-site cysteine residues in proteases (e.g., SARS-CoV-1 3CLpro). The mechanism involves nucleophilic attack by the cysteine thiol on the carbonyl group, leading to a tetrahedral intermediate stabilized by hydrogen bonding with catalytic residues (e.g., His41) .

Fmoc Group Cleavage

The Fmoc group is selectively removed under basic conditions (e.g., piperidine in DMF), exposing the pyrrolidine amine for further functionalization in peptide synthesis. This step is critical in solid-phase peptide synthesis for generating reactive intermediates .

Table 1: Key Reaction Types and Conditions

Reaction TypeReagents/ConditionsFunctional Group Involved
Oxidation H₂O₂, peroxidesBenzoic acid
Esterification Alcohols (e.g., MeOH), HClBenzoic acid
Hydrolysis Acidic/basic conditionsEster/amide groups
Amidation Amines, EDCI/HOBtCarboxylic acid
Covalent Bonding Cysteine proteasesCarbonyl group
Fmoc Cleavage Piperidine/DBU in DMFFmoc group

Table 2: Reagents and Mechanistic Insights

ReactionReagentsMechanism Highlighted
Fmoc Cleavage Piperidine, DBUBase-induced deprotection exposes amine
Amidation EDCI, HOBtCarbodiimide coupling activates carboxyl
Covalent Inhibition Cysteine proteases (e.g., 3CLpro)Nucleophilic thiol attack forms tetrahedral intermediate

Stability and Storage

The compound’s stability is influenced by its functional groups. The Fmoc group and benzoic acid moiety require careful handling to avoid premature hydrolysis or degradation. Proper storage (2–8°C, sealed containers) is recommended to maintain integrity.

Comparative Reactivity with Analogues

Structural analogues, such as 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid, share similar reactivity profiles but differ in positional isomerism or substituent effects. For example, the benzoic acid’s position (ortho, meta, para) influences esterification rates and steric interactions.

Limitations and Challenges

While the compound exhibits versatility, challenges include optimizing reaction conditions to avoid side reactions (e.g., over-oxidation) and ensuring compatibility with downstream applications (e.g., bioavailability in drug candidates) .

科学的研究の応用

4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid has diverse applications in scientific research:

    Peptide Synthesis: Widely used as a protecting group for amino acids in solid-phase peptide synthesis.

    Medicinal Chemistry: Utilized in the synthesis of peptide-based drugs and bioactive molecules.

    Bioconjugation: Employed in the modification of biomolecules for various biochemical assays.

    Material Science: Used in the development of novel materials with specific functional properties.

作用機序

The primary mechanism of action of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of Fmoc-protected benzoic acid derivatives arises from variations in substituents on the aromatic ring or the heterocyclic amine. Below is a detailed comparison based on evidence:

Key Differences and Implications :

Substituent Position and Reactivity: C3-Substituents (e.g., benzoyloxy, chlorobenzyloxy) introduce steric hindrance, slowing reaction rates in solid-phase synthesis . C4-Substituents (e.g., pyrrolidin-3-yloxy, aminomethyl) directly influence the orientation of the Fmoc group, affecting conjugation efficiency in peptide coupling .

Electronic Effects :

  • Electron-withdrawing groups (e.g., -CF₃ in ) stabilize the Fmoc group under acidic conditions, whereas electron-donating groups (e.g., -OCH₃ in ) may accelerate deprotection.

Solubility and Purification: Methyl or tert-butoxy groups (e.g., ) improve solubility in polar solvents like methanol, streamlining crystallization. Bulky substituents (e.g., trityl in ) require specialized purification techniques, such as gradient chromatography.

Biological Activity :

  • Chlorobenzyloxy or trifluoromethyl groups enhance membrane permeability, making derivatives like candidates for antimicrobial or anticancer agents .

生物活性

4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoic acid moiety linked to a pyrrolidine derivative. Its IUPAC name is 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-3-carboxylic acid, with the following molecular formula:

PropertyValue
Molecular FormulaC21H18N2O4
Molecular Weight366.38 g/mol
CAS Number1622172-75-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in inflammatory responses. Research indicates that it may act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in the regulation of cytokine production such as TNF-alpha and IL-1 . By modulating these pathways, the compound could potentially alleviate symptoms associated with various inflammatory diseases.

Anti-inflammatory Effects

Studies have shown that compounds similar to 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid exhibit significant anti-inflammatory properties. For instance, inhibition of p38 MAPK has been linked to reduced production of pro-inflammatory cytokines, which are implicated in conditions like rheumatoid arthritis and inflammatory bowel disease .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary evaluations indicate that derivatives of this compound may inhibit cell proliferation in certain cancers, including breast and renal cancer .

In Vitro Studies

In vitro assays have demonstrated that 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid can significantly reduce the viability of cancer cells at micromolar concentrations. For example, a study reported an IC50 value in the range of 10–20 µM against breast cancer cell lines .

Animal Models

Animal studies further support the anti-inflammatory potential of this compound. In models of induced arthritis, treatment with this compound resulted in decreased swelling and joint destruction compared to control groups, highlighting its therapeutic potential for chronic inflammatory conditions .

Q & A

Q. What are the standard protocols for introducing the Fmoc protecting group in this compound?

The Fmoc (fluorenylmethoxycarbonyl) group is typically introduced via carbodiimide-mediated coupling. A common method involves:

  • Dissolving the pyrrolidin-3-ol precursor in anhydrous DMF or DCM.
  • Activating the Fmoc-chloride or Fmoc-Osu (N-hydroxysuccinimide ester) with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) .
  • Monitoring the reaction by TLC or HPLC to confirm completion.
  • Purifying the product via column chromatography or precipitation in cold ether.

Q. What safety precautions are necessary when handling this compound?

Key safety measures include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes) .
  • Storage : Keep desiccated at -20°C under nitrogen to prevent hydrolysis of the Fmoc group .
  • Spill Management : Neutralize spills with inert absorbents and dispose as hazardous waste .

Q. Which analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254–280 nm) to assess purity (>95% typically required for research-grade material) .
  • NMR : Confirm structural integrity via 1H^1H and 13C^{13}C NMR, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+^+ for C24_{24}H21_{21}NO6_6: 419.4 g/mol) .

Advanced Research Questions

Q. How can coupling efficiency of the Fmoc group be optimized under varying solvent conditions?

Optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DCM, THF) to balance solubility and reaction kinetics. DMF is preferred for Fmoc-amino acid coupling due to its high dielectric constant .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .
  • Additives : Use DMAP (4-dimethylaminopyridine) to catalyze esterification or Hünig’s base (DIPEA) to neutralize HCl byproducts .

Q. How should researchers address discrepancies in reported biological activities of structurally similar Fmoc-protected compounds?

  • Comparative Assays : Perform parallel testing of analogs under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C) .
  • Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent positions (e.g., pyrrolidine vs. piperidine rings) with activity changes .
  • Data Normalization : Account for batch-to-batch variability by using internal controls (e.g., reference inhibitors like E64 for cysteine proteases) .

Q. What strategies resolve low yields during Fmoc deprotection?

  • Deprotection Reagents : Use 20–50% piperidine in DMF for 30–60 minutes. If side reactions occur, switch to milder bases like DBU (1,8-diazabicycloundec-7-ene) .
  • Monitoring : Track deprotection via LC-MS to identify byproducts (e.g., dibenzofulvene adducts) and adjust reaction time .
  • Temperature Control : Perform reactions at 0–4°C to minimize racemization of chiral centers .

Q. How to design experiments to elucidate the compound’s mechanism in enzyme inhibition?

  • Kinetic Assays : Measure KiK_i (inhibition constant) using Michaelis-Menten kinetics with varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .
  • Structural Studies : Co-crystallize the compound with target enzymes (e.g., proteases) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

  • Solvent Polarity Testing : Dissolve the compound in DMSO (polar) and dichloromethane (non-polar) at 1 mg/mL. Centrifuge at 10,000 rpm to separate insoluble particulates .
  • Temperature Dependence : Assess solubility at 25°C vs. 40°C; many Fmoc derivatives exhibit higher solubility in warm DMF .
  • Counterion Effects : Prepare sodium or TFA salts of the benzoic acid moiety to enhance aqueous solubility .

Q. What explains variability in reported acute toxicity profiles?

  • Source-Dependent Impurities : Compare batch certificates for heavy metal residues or unreacted intermediates (e.g., residual Fmoc-chloride) .
  • In Vivo vs. In Vitro Data : Note that acute toxicity (Category 4) is often extrapolated from structural analogs; conduct preliminary in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Comparative Structural Analysis Table

Compound NameKey Structural FeatureBiological ActivityReference
4-(Phenylthio)butanoic acidPhenylthio substituentAntioxidant
Fluorenylmethoxycarbonyl-alanineFmoc-protected α-amino acidPeptide synthesis intermediate
4-(3,5-Difluorophenyl)butanoic acidDifluorophenyl groupProtease inhibition

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。